molecular formula C46H61N7O8 B6303685 Cyclo-Somatostatin acetate CAS No. 211056-95-0

Cyclo-Somatostatin acetate

Cat. No.: B6303685
CAS No.: 211056-95-0
M. Wt: 840.0 g/mol
InChI Key: IJKZEUWXCAHBPS-JZXGHADUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo-Somatostatin acetate is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:

    Peptide Chain Assembly: The linear peptide chain is assembled using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Cyclization: The linear peptide is cyclized to form the cyclic structure. This step often involves the formation of a lactam bridge between specific amino acid residues.

    Deprotection and Purification: The protecting groups are removed, and the cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

    Optimization of Peptide Coupling: Using high-efficiency coupling reagents to ensure complete reaction of amino acids.

    Cyclization Efficiency: Enhancing the cyclization step to ensure high yield of the cyclic peptide.

    Purification: Employing large-scale purification techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclo-Somatostatin acetate undergoes various chemical reactions, including:

    Oxidation: The peptide can undergo oxidation, particularly at methionine and tryptophan residues.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Substitution reactions can occur at specific amino acid residues to introduce functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as dithiothreitol (DTT) are employed.

    Substitution: Various reagents, including alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Cyclo-Somatostatin acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Octreotide: A synthetic somatostatin analog used to treat acromegaly and neuroendocrine tumors.

    Lanreotide: Another somatostatin analog with similar therapeutic applications.

    Pasireotide: A second-generation somatostatin analog with broader receptor affinity.

Uniqueness

Cyclo-Somatostatin acetate is unique due to its non-selective antagonistic activity on somatostatin receptors. Unlike other somatostatin analogs that primarily act as agonists, this compound blocks receptor activity, making it a valuable tool for studying receptor function and developing new therapeutic strategies .

Properties

IUPAC Name

acetic acid;(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36+,37+,38-,40+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKZEUWXCAHBPS-JZXGHADUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H61N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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